2-[(4-phenylbutanoyl)amino]benzoic acid
Description
2-[(4-Phenylbutanoyl)amino]benzoic acid is a benzoic acid derivative featuring a 4-phenylbutanoyl group attached to the amino substituent at the ortho position of the aromatic ring. This structure combines the carboxylic acid moiety of benzoic acid with an amide-linked hydrophobic chain, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-(4-phenylbutanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(12-6-9-13-7-2-1-3-8-13)18-15-11-5-4-10-14(15)17(20)21/h1-5,7-8,10-11H,6,9,12H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILYJVHLOJGJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
To contextualize the properties of 2-[(4-phenylbutanoyl)amino]benzoic acid, we compare it with structurally analogous compounds, focusing on substituent effects, molecular properties, and biological activities.
Structural and Physicochemical Comparisons
| Compound Name | Substituents (Position 2 of Benzoic Acid) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | 4-Phenylbutanoylamino | C₁₇H₁₇NO₃ | 283.33 | Hydrophobic phenylbutanoyl chain |
| 2-{[(4-Fluorophenyl)amino]carbonyl}benzoic acid | 4-Fluorophenylcarbamoyl | C₁₄H₁₀FNO₃ | 259.23 | Fluorine substituent enhances polarity |
| 2-[(4-Fluorophenyl)methyl]benzoic acid | 4-Fluorobenzyl | C₁₄H₁₁FO₂ | 242.24 | Lipophilic benzyl group |
| 2-[(4-Fluorobenzoyl)(methyl)amino]benzoic acid | 4-Fluorobenzoyl(methyl)amino | C₁₅H₁₂FNO₃ | 273.26 | Electron-withdrawing fluorobenzoyl |
| 2-Benzoylbenzoic acid | Benzoyl | C₁₄H₁₀O₃ | 226.23 | Simple benzoyl substituent |
Key Observations :
- Substituent Effects: The 4-phenylbutanoyl group in the target compound introduces greater hydrophobicity compared to fluorinated analogs (e.g., 2-{[(4-fluorophenyl)amino]carbonyl}benzoic acid), which may influence membrane permeability .
- Amide vs. Ester Linkages : Amide bonds (as in the target compound) improve metabolic stability compared to ester-containing analogs like methyl benzoates .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability: Amide-linked derivatives (e.g., this compound) are less prone to hydrolysis than ester-containing analogs like lactofen (a benzoic acid ester herbicide), which undergoes rapid esterase-mediated degradation .
- Toxicity: Fluorinated analogs (e.g., 2-[(4-fluorophenyl)methyl]benzoic acid) may exhibit higher bioaccumulation risks due to fluorine’s electronegativity and persistence , whereas phenylbutanoyl-substituted compounds might display better renal clearance.
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